AlPhos Ligand: Technical Guide for C–F and C–S Bond Formation
AlPhos Ligand: Technical Guide for C–F and C–S Bond Formation
The following technical guide details the chemical properties, mechanistic utility, and experimental applications of AlPhos , a specialized biaryl monophosphine ligand developed for challenging palladium-catalyzed transformations.
Executive Summary
AlPhos is a third-generation Buchwald biaryl monophosphine ligand engineered specifically to overcome the high activation energy barriers associated with carbon–fluorine (C–F) reductive elimination. Unlike standard cross-coupling ligands (e.g., XPhos, SPhos) which excel in C–C or C–N bond formation, AlPhos provides the unique steric environment required to destabilize the resting Pd(II)–F dimer, enforcing a monomeric active species that facilitates room-temperature fluorination of aryl triflates and bromides.
Primary Utility:
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Regioselective Fluorination: Prevents positional scrambling (regioisomerization) in aryl halide fluorination.
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Mild Conditions: Enables room-temperature reactivity for C–S cross-coupling and fluorination.
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Stability: Forms air-stable oxidative addition complexes (OACs).[1]
Chemical Identity & Physical Properties[1][2][4][5]
AlPhos is characterized by extreme steric bulk, provided by two adamantyl groups on the phosphorus and a tetrafluoro-substituted terphenyl backbone.
Chemical Profile
| Property | Data |
| Common Name | AlPhos |
| CAS Number | 1805783-60-1 |
| IUPAC Name | Di-1-adamantyl(4″-butyl-2″,3″,5″,6″-tetrafluoro-2′,4′,6′-triisopropyl-2-methoxy-meta-terphenyl)phosphine |
| Molecular Formula | C₅₂H₆₇F₄OP |
| Molecular Weight | 815.06 g/mol |
| Appearance | White to yellow-green crystalline powder |
| Solubility | Soluble in THF, Toluene, Benzene, DCM; Insoluble in Water, Alcohols |
| Air Stability | Solid: Stable indefinitely; Solution: Slowly oxidizes (handle under inert atmosphere) |
Structural Mechanics
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Phosphorus Center: The di-1-adamantyl groups provide a large cone angle, which is critical for preventing the formation of inactive [LPd(Ar)F]₂ dimers.
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Lower Ring (Biaryl): The 2-methoxy group provides hemilabile coordination to stabilize the Pd(0) intermediate.
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Upper Ring: The tetrafluorophenyl moiety modulates the electronics, making the ligand electron-rich enough for oxidative addition but bulky enough to force the difficult reductive elimination of the C–F bond.
Mechanistic Insight: The "Monomer" Effect
The primary challenge in Pd-catalyzed fluorination is that the intermediate LPd(II)(Ar)F species tends to form stable, unreactive fluoride-bridged dimers. Furthermore, standard ligands often allow a "dyotropic rearrangement" (regioisomerization) where the palladium migrates around the aromatic ring, leading to isomeric mixtures.
How AlPhos Solves This:
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Steric Bulk: The massive adamantyl groups sterically preclude dimerization. The complex is forced to remain in a monomeric, T-shaped geometry.[2]
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Facilitated Reductive Elimination: The monomeric LPd(Ar)F species has a significantly lower barrier for reductive elimination compared to the dimer.
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Regiocontrol: By accelerating the desired elimination step, AlPhos outcompetes the slower rearrangement pathways, ensuring the fluorine atom attaches exactly where the leaving group (OTf/Br) was located.
Visualization: Catalytic Cycle & Regioselectivity
[1]
Applications in Drug Development[7][8]
A. Palladium-Catalyzed Fluorination
This is the benchmark application for AlPhos.
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Substrates: Aryl triflates (preferred) and aryl bromides.[3][4][5]
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Scope: Compatible with heterocycles (pyridines, quinolines) and electron-rich/poor arenes.
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Advantage: Allows late-stage fluorination of complex drug scaffolds without scrambling the substitution pattern.
B. C–S Cross-Coupling
AlPhos promotes the coupling of thiols with aryl halides/triflates.[1][6]
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Conditions: Often proceeds at room temperature .
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Significance: Avoids the foul-smelling byproducts often generated by high-temperature thiol couplings and tolerates sensitive functional groups.
Experimental Protocols
Protocol 1: Regioselective Fluorination of Aryl Triflates
Source Grounding: Sather et al., J. Am. Chem. Soc. 2015[3]
Reagents:
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Substrate: Aryl Triflate (1.0 equiv)
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Ligand: AlPhos (1.5–3.0 mol %)
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Precatalyst: [(AlPhos)Pd]₂·COD or Pd(OAc)₂ + AlPhos (1:1 ratio)
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Fluoride Source: CsF (2.0 equiv)
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Solvent: Toluene or Cyclohexane (Anhydrous)
Step-by-Step Workflow:
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Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with [(AlPhos)Pd]₂·COD (1.5 mol %) and CsF (2.0 equiv).
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Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate).
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Substrate Addition: Add the Aryl Triflate (1.0 equiv).
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Reaction: Seal the vial and stir at room temperature (25 °C) for 12–24 hours.
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Note: For sterically demanding or electron-rich substrates, mild heating (40–60 °C) may be required.
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Workup: Dilute with ether, filter through a celite plug, and concentrate.
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Purification: Flash chromatography (silica gel).
Protocol 2: Handling & Storage
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Solid State: AlPhos is air-stable and can be weighed on a benchtop.[1]
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In Solution: Once dissolved, particularly in the presence of Pd, keep under inert atmosphere (N₂ or Ar) to maximize catalyst lifetime.
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Precatalyst: The oxidative addition complex [(AlPhos)Pd(Ar)Cl] is commercially available and recommended for reproducibility, as it bypasses the induction period of mixing Pd(OAc)₂ and ligand.
References
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Sather, A. C., Lee, H. G., De La Rosa, V. Y., Yang, Y., Müller, P., & Buchwald, S. L. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.[3] Journal of the American Chemical Society, 137(41), 13433–13438.[3]
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Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters, 16(2), 412–415.
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Sigma-Aldrich. (n.d.). AlPhos Product Sheet & CAS 1805783-60-1.
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Lian, Y., & Valleix, A. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature. ACS Catalysis, 9(7), 6461–6466.[3]
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AlPhos 1805783-60-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
